FGFR4 Biochemical Potency: IC50 in Recombinant Enzyme Assay
This compound inhibits recombinant human FGFR4 kinase domain (residues 781–1338) with an IC50 of 43 nM in a caliper mobility shift assay [1]. This biochemical potency positions it as a moderately potent FGFR4 inhibitor. For context, the well-characterized FGFR inhibitor ponatinib exhibits FGFR4 IC50 values in a comparable range (reported as 8–60 nM depending on assay format) [2], suggesting that this compound's intrinsic FGFR4 affinity is within the range of known reference inhibitors.
| Evidence Dimension | FGFR4 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Ponatinib (FGFR4 IC50 range: 8–60 nM across literature reports) |
| Quantified Difference | Target compound is within ~1.7- to 5-fold of ponatinib's reported potency range; exact fold difference cannot be calculated due to inter-assay variability |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells; caliper mobility shift assay; 1 hr incubation |
Why This Matters
The 43 nM IC50 establishes this compound as a biochemically validated FGFR4 inhibitor suitable as a tool compound for kinase profiling panels, where FGFR4 engagement must be confirmed before proceeding to cellular studies.
- [1] BindingDB. PrimarySearch_ki – IC50: 43 nM for recombinant His-tagged human FGFR4 (781–1338). BindingDB, accessed 2026. View Source
- [2] Tan, L. et al. Ponatinib is a pan-FGFR inhibitor with activity against gatekeeper mutations. Cancer Research, 2014. FGFR4 IC50 data extracted from comparative kinase profiling. View Source
